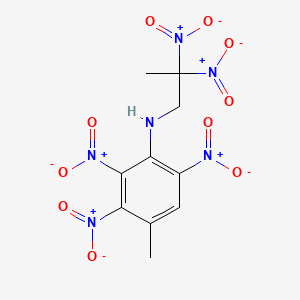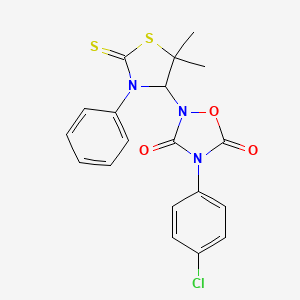![molecular formula C21H26N2O2 B11550208 N'-[(E)-[2-(Heptyloxy)phenyl]methylidene]benzohydrazide](/img/structure/B11550208.png)
N'-[(E)-[2-(Heptyloxy)phenyl]methylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-[2-(Heptyloxy)phenyl]methylidene]benzohydrazide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) connected to a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[2-(Heptyloxy)phenyl]methylidene]benzohydrazide typically involves the condensation reaction between benzohydrazide and an aldehyde or ketone. The reaction is usually carried out under reflux conditions in the presence of an acid catalyst to facilitate the formation of the hydrazone linkage.
-
Step 1: Preparation of Benzohydrazide
- Benzohydrazide can be synthesized by reacting benzoic acid with hydrazine hydrate in the presence of a dehydrating agent such as phosphorus oxychloride.
-
Step 2: Condensation Reaction
- The prepared benzohydrazide is then reacted with 2-(heptyloxy)benzaldehyde under reflux conditions in ethanol or methanol. An acid catalyst like acetic acid or hydrochloric acid is added to promote the condensation reaction, leading to the formation of N’-[(E)-[2-(Heptyloxy)phenyl]methylidene]benzohydrazide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[2-(Heptyloxy)phenyl]methylidene]benzohydrazide undergoes various chemical reactions, including:
-
Oxidation
- The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oximes or nitriles.
-
Reduction
- Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or hydrazines.
-
Substitution
- The compound can undergo nucleophilic substitution reactions, where the heptyloxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Acetic acid, hydrochloric acid
Major Products Formed
Oxidation Products: Oximes, nitriles
Reduction Products: Amines, hydrazines
Substitution Products: Halides, amines
Scientific Research Applications
N’-[(E)-[2-(Heptyloxy)phenyl]methylidene]benzohydrazide has several scientific research applications:
-
Medicinal Chemistry
- The compound is studied for its potential as an antimicrobial and anticancer agent. Its hydrazone moiety is known to interact with various biological targets, making it a candidate for drug development.
-
Materials Science
- The compound can be used in the synthesis of coordination polymers and metal-organic frameworks (MOFs) due to its ability to form stable complexes with metal ions.
-
Analytical Chemistry
- It is used as a reagent in the detection and quantification of aldehydes and ketones in various samples.
-
Biological Research
- The compound’s interactions with enzymes and proteins are studied to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of N’-[(E)-[2-(Heptyloxy)phenyl]methylidene]benzohydrazide involves its interaction with biological macromolecules such as enzymes and proteins. The hydrazone moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. This interaction can disrupt cellular processes and induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-[2-(Heptyloxy)phenyl]methylidene]benzohydrazide
- N’-[(E)-[2-(Heptyloxy)phenyl]methylidene]benzohydrazone
- N’-[(E)-[2-(Heptyloxy)phenyl]methylidene]benzohydrazide derivatives
Uniqueness
N’-[(E)-[2-(Heptyloxy)phenyl]methylidene]benzohydrazide is unique due to its specific heptyloxy substituent, which imparts distinct physicochemical properties and biological activities. This differentiates it from other hydrazones and makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C21H26N2O2 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-[(E)-(2-heptoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C21H26N2O2/c1-2-3-4-5-11-16-25-20-15-10-9-14-19(20)17-22-23-21(24)18-12-7-6-8-13-18/h6-10,12-15,17H,2-5,11,16H2,1H3,(H,23,24)/b22-17+ |
InChI Key |
ZJCBZNPNODJQOE-OQKWZONESA-N |
Isomeric SMILES |
CCCCCCCOC1=CC=CC=C1/C=N/NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCCCCCCOC1=CC=CC=C1C=NNC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-{[(4-methoxyphenyl)(methyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B11550134.png)

![N-(3-Chloro-4-methylphenyl)-N-({N'-[(E)-{4-[(4-methylphenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11550141.png)
![(4E,8Z)-N-(naphthalen-1-yl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide](/img/structure/B11550149.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11550153.png)
![N-({N'-[(E)-(3-Ethoxy-4-hydroxy-5-iodophenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide](/img/structure/B11550155.png)

![2-(2,6-dibromo-4-methoxyphenoxy)-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11550169.png)
![4-[(4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]benzamide](/img/structure/B11550176.png)
![(3E)-N-(9-ethyl-9H-carbazol-3-yl)-3-{2-[(2-hydroxy-3-methylphenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11550178.png)
![N,N'-bis[(E)-(4-chloro-3-nitrophenyl)methylidene]biphenyl-4,4'-diamine](/img/structure/B11550186.png)
![4-{[(E)-(5-chloro-2-hydroxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11550187.png)
![O-[3-(naphthalen-1-ylcarbamoyl)phenyl] (2-methylpropyl)carbamothioate](/img/structure/B11550192.png)
